N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a thiophene ring substituted with a hydroxyethyl group and an ethyl chain linked to a diphenylacetamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the hydroxyethyl group through a Friedel-Crafts alkylation reaction. The ethyl chain is then attached via a nucleophilic substitution reaction. Finally, the diphenylacetamide moiety is introduced through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as reducing the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Friedel-Crafts catalysts (AlCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone derivative, while reduction can yield alcohol derivatives.
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Uniqueness
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the diphenylacetamide moiety distinguishes it from other similar compounds, potentially imparting unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-16(24)20-13-12-19(26-20)14-15-23-22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,21,24H,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYOOYJUUCUVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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